molecular formula C10H14Si B107826 Dimethylphenylvinylsilane CAS No. 1125-26-4

Dimethylphenylvinylsilane

Cat. No. B107826
CAS RN: 1125-26-4
M. Wt: 162.3 g/mol
InChI Key: QDEZCOQKJSRQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylphenylvinylsilane is a compound that is involved in the synthesis of various silane derivatives. It is a key intermediate in the preparation of disilacyclanes and silylative coupling cyclization products. The compound's versatility is evident from its use in the synthesis of difunctional 1,4-dimethyl-1,4-disilacyclohexanes and its involvement in the formation of symmetrical 1,1-bis(silyl)ethenes .

Synthesis Analysis

The synthesis of dimethylphenylvinylsilane derivatives involves several steps and can lead to a variety of products depending on the reaction conditions and catalysts used. For instance, the transformations of dimethylphenylvinylsilane in the presence of a Pt catalyst result in a mixture of structural and stereoisomers of five- and six-membered disilacyclanes . Additionally, the synthesis of symmetrical 1,1-bis(silyl)ethenes is achieved through ruthenium complex-catalyzed silylative coupling cyclization, demonstrating the compound's reactivity and potential for creating complex molecular structures .

Molecular Structure Analysis

The molecular structure of dimethylphenylvinylsilane derivatives has been elucidated using various spectroscopic techniques. For example, the structural and stereoisomers synthesized from dimethylphenylvinylsilane have been confirmed by ^1H, ^13C, and ^29Si NMR, as well as IR spectroscopy and mass spectrometry . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the molecules.

Chemical Reactions Analysis

Dimethylphenylvinylsilane undergoes a range of chemical reactions, leading to the formation of diverse compounds. The reaction with HCl in the presence of AlCl3 followed by hydrolysis results in the synthesis of trans-1,4-dichloro- and trans-1,4-dihydroxy-1,4-dimethyl-1,4-disilacyclohexanes . This showcases the compound's reactivity and its ability to participate in complex chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylphenylvinylsilane derivatives can be inferred from their synthesis and molecular structure. The NMR spectroscopic data provide insights into the electronic environment of the molecules, which is indicative of their chemical behavior. For instance, the deshielding observed in the ^1H NMR chemical shifts of the Si(CH3)2 group in dimethyldiphenylsilane suggests π-coordination, which is a significant property influencing the reactivity of these compounds . The thermal stability of these compounds can also be assessed based on their behavior during synthesis and characterization .

Scientific Research Applications

1. Polymerization

Dimethylphenylvinylsilane is studied for its polymerization capabilities. Oku et al. (1992) investigated its anionic polymerization, finding that it can proceed up to 100% yield and afford polymers with isomerized-structure units. This polymerization involves chain transfer reactions, and the rate is influenced by the presence of certain catalysts like TMEDA (Oku et al., 1992).

2. Catalysis in Chemical Reactions

The compound is also used as a reducing agent in the deoxygenation of various amine N-oxides, as demonstrated by Donck et al. (2015). They noted excellent yield under the catalytic influence of carbon nanotube–gold nanohybrids (Donck et al., 2015).

3. Inhibition of Corrosion

A 2020 study by Chafiq et al. explored the use of compounds, including dimethylphenylvinylsilane derivatives, as corrosion inhibitors. These compounds were found effective in acidic solutions, offering significant protection for mild steel (Chafiq et al., 2020).

4. Gas Chromatography Applications

Mayer et al. (1999) characterized polysiloxanes containing phenyl groups, which are used as stationary phases in gas chromatography. They investigated the microstructure and molecular weight of these polymers, which included derivatives of dimethylphenylvinylsilane (Mayer et al., 1999).

5. Chemical Synthesis

In the field of chemical synthesis, Kobayashi et al. (2009) used dimethylphenylsilylmethylmagnesium chloride, derived from dimethylphenylvinylsilane, for the stereoselective synthesis of alkenes. This process is noted for its selectivity and efficiency (Kobayashi et al., 2009).

Safety And Hazards

Dimethylphenylvinylsilane is classified as a flammable liquid . It’s recommended to store it in a well-ventilated place and keep it cool . In case of contact with skin or eyes, it should be washed off with soap and plenty of water .

properties

IUPAC Name

ethenyl-dimethyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Si/c1-4-11(2,3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEZCOQKJSRQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26744-16-1
Record name Silane, ethenyldimethylphenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26744-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60150070
Record name Vinyldimethylphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinylphenyldimethylsilane

CAS RN

1125-26-4
Record name Vinyldimethylphenylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinyldimethylphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60150070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylphenylvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethylphenylvinylsilane
Reactant of Route 2
Dimethylphenylvinylsilane
Reactant of Route 3
Dimethylphenylvinylsilane
Reactant of Route 4
Dimethylphenylvinylsilane
Reactant of Route 5
Dimethylphenylvinylsilane
Reactant of Route 6
Dimethylphenylvinylsilane

Citations

For This Compound
144
Citations
Y Nagasaki, S Morishita, M Kato, Y Kihara… - Bulletin of the Chemical …, 1992 - journal.csj.jp
… The reactivities of vinylsilane compounds having an aryl substituent, eg dimethylphenylvinylsilane [k (dimethylphenylvinylsilane; cHx; 50 C)=14.8t:0.3 - 10* dm? molt si] and …
Number of citations: 9 www.journal.csj.jp
AN El-Hoshoudy, SM Desouky - International journal of biological …, 2018 - Elsevier
Starch is a natural biopolymer that subjected to various chemical modifications through different industrial applications. Molecular structure of starch allow its grafting with different vinyl …
Number of citations: 32 www.sciencedirect.com
T Ganicz, WA Stańczyk, NK Gladkova… - Macromolecules, 2000 - ACS Publications
… Out of two alternative routes starting from dimethylphenylvinylsilane or trimethylvinylsilane, the one using Me 3 SiVi as a monomer proves to be more effective. Their properties are …
Number of citations: 26 pubs.acs.org
M Ishikawa, Y Nishimura, H Sakamoto, T Ono… - …, 1992 - ACS Publications
The reaction of 1, 2, 2, 2-tetramethylphenylvinyldisilane (1) with dimethylphenylvinylsilane in the presence of a catalytic amount of tetrakis (triethyl-phosphine) nickel (O) at 220 C in …
Number of citations: 31 pubs.acs.org
H Kouzai, T Masuda, T Higashimura - Macromolecules, 1992 - ACS Publications
… (iii) Dimethylphenylvinylsilane suffers cross-metathesis with various olefins in the presence of Ru catalysts.13 Thus the behavior of trimethylvinylsilane in metathesis reaction is scarcely …
Number of citations: 11 pubs.acs.org
M Kanazashi - Bulletin of the Chemical Society of Japan, 1953 - journal.csj.jp
(1) Vinyl chloride and organohalosilanes were shown to react with finely divided metallic sodium in ethyl ether, and trimethyl-, dimethyldi-, triethyl- and dimethylphenyl- vinylsilanes were …
Number of citations: 55 www.journal.csj.jp
TJ Hsiao, JC Tsai - Journal of Polymer Science Part A: Polymer …, 2010 - Wiley Online Library
Structurally well‐defined end‐functionalized syndiotactic polystyrene (sPS) can be prepared by conducting a simultaneous selective chain transfer reaction during the syndiospecific …
Number of citations: 11 onlinelibrary.wiley.com
NV Ushakov - Membrane Materials for Gas and Vapor …, 2017 - Wiley Online Library
Polyvinyltriorganosilanes (PVTOSs) are polyorganosilicon compounds representing quite a variety of carbon‐chain organosilicon polymers that can be used as membrane materials for …
Number of citations: 2 onlinelibrary.wiley.com
H Kouzai, T Masuda… - Journal of Polymer …, 1993 - Wiley Online Library
… Even in the presence of olefins the conversions are quantitative except for dimethylphenylvinylsilane. The Mn value of the polymer without an olefin reaches ca. 2 X lo5. …
Number of citations: 7 onlinelibrary.wiley.com
J Oku, T Hasegawa, Y Kubota, M Takaki, R Asami - Polymer Bulletin, 1992 - Springer
The anionic polymerization of dimethylphenylvinylsilane with sec-butyllithium/N,N,N′,N′-tetramethylethylenediamine (TMEDA) was investigated. The polymerization proceeded up to …
Number of citations: 6 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.